5-(Naphthalen-1-yl)pentan-1-amine chemical structure and physical properties
5-(Naphthalen-1-yl)pentan-1-amine chemical structure and physical properties
An In-Depth Technical Guide to 5-(Naphthalen-1-yl)pentan-1-amine: Chemical Architecture, Synthesis, and Applications
Executive Summary
In the landscape of modern drug design and chemical probe development, aryl-alkylamines serve as indispensable building blocks. 5-(Naphthalen-1-yl)pentan-1-amine is a highly versatile primary amine characterized by a bulky, lipophilic naphthalene core separated from a basic amine terminus by a flexible five-carbon aliphatic spacer. This specific molecular architecture makes it an ideal pharmacophore for targeting aminergic G-protein-coupled receptors (GPCRs), developing fluorescent probes, and synthesizing complex functional materials.
This whitepaper provides a rigorous, E-E-A-T-aligned examination of 5-(Naphthalen-1-yl)pentan-1-amine, detailing its physical properties, structural biology utility, and a field-proven, self-validating synthetic methodology.
Chemical Identity & Physical Properties
Understanding the baseline physicochemical properties of 5-(Naphthalen-1-yl)pentan-1-amine is critical for downstream assay development and formulation. The compound is commercially available and frequently utilized in both its free base and hydrochloride salt forms[1][2].
| Property | Value / Description |
| Chemical Name | 5-(Naphthalen-1-yl)pentan-1-amine |
| CAS Number (Free Base) | 60758-80-7[1] |
| CAS Number (HCl Salt) | 2408963-57-3[2] |
| Molecular Formula | C₁₅H₁₉N |
| Molecular Weight | 213.32 g/mol (Free base) / 249.78 g/mol (HCl salt)[2] |
| Chemical Class | Aromatic amine / Primary aliphatic amine[1] |
| Theoretical pKa (Amine) | ~10.5 (Highly protonated at physiological pH) |
| Physical State (RT) | Viscous oil (Free base) / White to off-white powder (HCl salt) |
Structural Biology & Mechanistic Utility
The structural design of 5-(Naphthalen-1-yl)pentan-1-amine is not arbitrary; it is a highly optimized pharmacophore model.
-
The Naphthalene Core: Provides a dense, electron-rich π-system. In GPCR binding pockets, this moiety drives affinity through hydrophobic burial and π-π stacking interactions with conserved aromatic residues (e.g., Phenylalanine, Tryptophan, Tyrosine).
-
The Pentyl Spacer: A 5-carbon chain provides a flexible spatial extension of approximately 6.5 Å. This allows the molecule to navigate narrow binding channels and adopt multiple conformations to minimize steric clashes.
-
The Primary Amine: At physiological pH (7.4), the primary amine is protonated (cationic). This acts as the critical "anchor," forming strong electrostatic salt bridges with highly conserved acidic residues, such as Aspartate (e.g., Asp3.32 in serotonin and dopamine receptors).
Pharmacophore model of 5-(Naphthalen-1-yl)pentan-1-amine interacting with a generic GPCR site.
Rational Synthesis Strategy
While reductive amination of aldehydes is a common industrial route[3], synthesizing 5-(Naphthalen-1-yl)pentan-1-amine de novo from basic precursors requires strict regiocontrol. Traditional Friedel-Crafts alkylation or acylation of naphthalene often yields a difficult-to-separate mixture of 1- and 2-substituted isomers.
To ensure absolute regiochemical fidelity at the 1-position, a Palladium-catalyzed cross-coupling strategy is preferred. By utilizing commercially available 1-bromonaphthalene and a Boc-protected terminal alkyne, researchers can leverage the Sonogashira coupling[4][5], followed by exhaustive hydrogenation and acidic deprotection.
Three-step regioselective synthetic workflow for 5-(Naphthalen-1-yl)pentan-1-amine hydrochloride.
Detailed Experimental Workflows (Self-Validating System)
As a Senior Application Scientist, I emphasize that every protocol must be self-validating. The following methodologies include the mechanistic causality behind the reagent choices and the analytical checkpoints required to verify success.
Step 1: Sonogashira Cross-Coupling
Objective: Form the C-C bond between the naphthalene core and the aliphatic chain. Causality: 1-bromonaphthalene is less reactive than 1-iodonaphthalene, making the oxidative addition step rate-limiting[4]. Therefore, a robust Pd(II) precatalyst like PdCl₂(PPh₃)₂ is used, which reduces in situ to the active Pd(0) species. CuI is added to form a copper acetylide intermediate, facilitating rapid transmetalation[4][6].
-
Preparation: In an oven-dried Schlenk flask under argon, combine 1-bromonaphthalene (1.0 equiv), N-Boc-pent-4-yn-1-amine (1.2 equiv), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%)[4].
-
Solvent Degassing: Add anhydrous Triethylamine (Et₃N) as both solvent and base. Critical Step: Degas the mixture by bubbling argon for 15-20 minutes. Oxygen must be excluded to prevent Glaser homocoupling of the terminal alkyne[4].
-
Reaction: Heat the mixture to 80 °C and stir for 12–16 hours.
-
Validation (TLC): Monitor via TLC (Hexanes/EtOAc). The product will appear as a new, highly UV-active spot with a lower Rf than 1-bromonaphthalene due to the polar Boc group.
-
Workup: Filter through a Celite pad to remove Pd/Cu salts, concentrate, and purify via flash chromatography.
Step 2: Alkyne Hydrogenation
Objective: Reduce the rigid alkyne to a flexible pentyl spacer. Causality: Complete saturation is required to achieve the desired ~6.5 Å flexible spacer. 10% Palladium on Carbon (Pd/C) under a hydrogen atmosphere efficiently reduces both alkynes and alkenes to alkanes without cleaving the Boc protecting group.
-
Preparation: Dissolve the alkyne intermediate in anhydrous Methanol. Add 10% Pd/C (10% w/w).
-
Reaction: Purge the flask with H₂ gas (balloon pressure) and stir vigorously at room temperature for 12 hours.
-
Validation (NMR): Take a crude ¹H NMR. The disappearance of the alkyne/propargylic protons and the emergence of a continuous aliphatic multiplet envelope (1.2–1.8 ppm) confirms complete reduction.
-
Workup: Filter the suspension through Celite (do not let the Pd/C dry out, as it is pyrophoric) and evaporate the solvent to yield the N-Boc-protected product.
Step 3: Boc Deprotection & Salt Formation
Objective: Unmask the primary amine and isolate it as a stable hydrochloride salt. Causality: Using 4M HCl in anhydrous dioxane is superior to aqueous acids. The anhydrous environment prevents side reactions, and the dioxane stabilizes the evolving tert-butyl carbocation before it eliminates to isobutylene gas. Furthermore, the resulting amine HCl salt is typically insoluble in dioxane, allowing it to precipitate cleanly out of solution.
-
Reaction: Dissolve the N-Boc-protected amine in a minimal amount of dry dichloromethane (DCM). Add 10 equivalents of 4M HCl in dioxane at 0 °C.
-
Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Evolution of CO₂ gas will be observed.
-
Isolation: As the deprotection completes, the 5-(Naphthalen-1-yl)pentan-1-amine hydrochloride salt will precipitate.
-
Validation (LC-MS): Dilute a small aliquot in MeOH. LC-MS in positive ion mode should show a dominant peak at m/z 214.1 [M+H]⁺ .
Analytical Characterization Standards
To ensure the synthesized 5-(Naphthalen-1-yl)pentan-1-amine meets the rigorous purity standards required for pharmaceutical development, verify the following analytical markers:
-
¹H NMR (400 MHz, DMSO-d₆): Look for the distinct aromatic signature of the 1-substituted naphthalene ring (7 protons, multiplet, 7.40–8.10 ppm). The benzylic protons (Ar-CH₂) should appear as a triplet near 3.0 ppm. The terminal amine protons (-NH₃⁺) will appear as a broad singlet integrating to 3H around 8.0 ppm (exchangeable with D₂O).
-
HPLC: Ensure a single sharp peak at 254 nm (naphthalene absorbance maximum). Purity should exceed >98% for biological assays.
